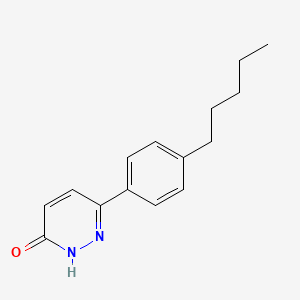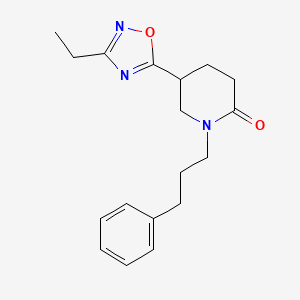
5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(3-phenylpropyl)-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds bearing the 1,2,4-oxadiazole and piperidinone units are significant in medicinal chemistry and material science due to their structural uniqueness and biological relevance. They are known for a wide range of biological activities and have been explored for various applications, including antibacterial agents and enzyme inhibitors.
Synthesis Analysis
The synthesis of related oxadiazole derivatives often involves multi-step reactions starting from basic building blocks such as benzenesulfonyl chloride, ethyl isonipecotate, and different organic acids. These precursors undergo a series of reactions including cyclization, sulfonation, and alkylation to yield the desired oxadiazole compounds (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by X-ray diffraction studies, which help in understanding the conformation and geometrical orientation of these molecules. Such analyses contribute to the knowledge of the molecular interactions and the stability of these compounds in solid-state (Kumara et al., 2017).
Chemical Reactions and Properties
Oxadiazole derivatives exhibit various chemical reactions, including Boulton–Katritzky rearrangement, which demonstrates their reactivity under specific conditions. These reactions often lead to the formation of new structures such as spiropyrazoline compounds, showcasing the chemical versatility of oxadiazole derivatives (Kayukova et al., 2018).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, including their solubility, melting points, and crystallinity, can be significantly influenced by their molecular structure. These properties are crucial for their application in pharmaceutical formulations and material science.
Chemical Properties Analysis
The chemical properties of such compounds, including their stability, reactivity, and interaction with various biological targets, are central to their utility as potential therapeutic agents. Their antimicrobial, anticancer, and enzyme inhibitory activities have been explored through various biochemical assays (Rehman et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of compounds related to 5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(3-phenylpropyl)-2-piperidinone often involves multi-step processes, including cyclization reactions to form the oxadiazole ring, and subsequent modifications to introduce various functional groups. These synthetic routes are crucial for exploring the chemical space around the core structure and understanding the relationship between structure and function. For instance, the synthesis of N-substituted derivatives of related compounds has been reported, where the oxadiazole ring is a key intermediate in the synthesis pathway (Khalid et al., 2016).
Biological Activities
Compounds with the 1,2,4-oxadiazole moiety, similar to the one in the chemical compound of interest, have shown a range of biological activities. For example, certain derivatives have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, showcasing moderate to significant activity (Khalid et al., 2016). Additionally, related compounds have been investigated for their potential anticancer activities, with some showing promising results against various cancer cell lines (Rehman et al., 2018).
Material Science Applications
The structural motifs present in 5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(3-phenylpropyl)-2-piperidinone and its derivatives also find applications in material science, particularly in the development of novel organic compounds for electronic devices. For instance, oxadiazole-containing compounds have been utilized as hole-blocking materials in organic light-emitting diodes (OLEDs), improving device performance (Wang et al., 2001).
Eigenschaften
IUPAC Name |
5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(3-phenylpropyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-2-16-19-18(23-20-16)15-10-11-17(22)21(13-15)12-6-9-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMYFFCKKOGUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCC(=O)N(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(3-phenylpropyl)-2-piperidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5598949.png)
![N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5598957.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5598967.png)
![1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5598976.png)
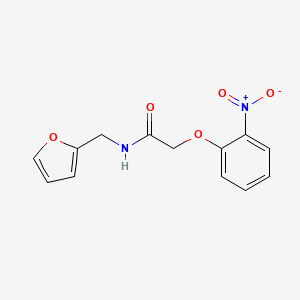
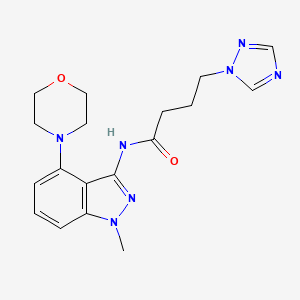
![3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5598992.png)
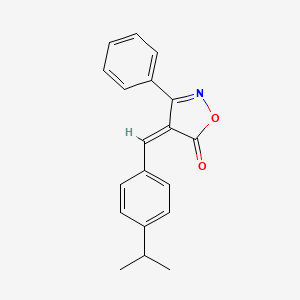
![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidin-4-ol](/img/structure/B5599012.png)
![4-[(4-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599023.png)
![4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5599037.png)
![4-(4-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine](/img/structure/B5599038.png)
![4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5599041.png)
